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Compound of Interest

Compound Name: 2-Ethyl-6-methylisonicotinic acid

CAS No.: 849226-46-6

Cat. No.: B3057766

Get Quote

Executive Summary: The Steric-Lipophilic Balance
In the development of anti-tubercular agents and pyridine-based kinase inhibitors, the

isonicotinic acid scaffold (pyridine-4-carboxylic acid) remains a cornerstone. While the

unsubstituted hydrazide (Isoniazid) is a first-line defense, it suffers from rapid metabolic

clearance (N-acetylation) and resistance mechanisms linked to KatG activation.

This guide analyzes 2-Ethyl-6-methylisonicotinic acid derivatives, a specific subclass

designed to modulate the physicochemical properties of the parent scaffold. By introducing

alkyl bulk at the ortho positions (2 and 6) relative to the ring nitrogen, researchers can

significantly alter:

Lipophilicity (LogP): Enhancing penetration through the mycobacterial mycolic acid waxy

layer.

Metabolic Stability: Sterically hindering the N-ring nitrogen and the hydrazide moiety from

arylamine N-acetyltransferase (NAT2).
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Electronic Profile: The inductive effect (+I) of the ethyl and methyl groups increases the

electron density of the pyridine ring compared to the unsubstituted parent.

This guide compares these derivatives against the standard Isoniazid (INH) and the 2,6-

Dimethyl analog to provide a clear decision matrix for lead optimization.

Chemical Space and Rationale
The "Magic Methyl" effect is well-documented in medicinal chemistry, but the 2-Ethyl-6-methyl

substitution offers a unique "Goldilocks" zone.

The Structural Argument[1][2]
Isoniazid (Reference): Planar, highly polar, rapid clearance.

2,6-Dimethyl Analog: Increases lipophilicity but often retains symmetry that can still be

susceptible to specific enzymatic pockets.

2-Ethyl-6-methyl Derivative: Breaks symmetry and adds significant hydrophobic bulk. This

"grease" is critical for crossing the M. tuberculosis cell wall but must be balanced to avoid

losing water solubility.

Mechanism of Action Context
For anti-tubercular applications, these derivatives typically function as prodrugs. They require

activation (usually by KatG) to form an isonicotinoyl radical, which then binds to NADH to inhibit

InhA (enoyl-ACP reductase).

Challenge: Bulky 2,6-substituents can sterically hinder the approach of the oxidizing enzyme

(KatG), potentially reducing potency while increasing stability. The SAR challenge is finding

the derivative that resists acetylation (clearance) while permitting activation.

Comparative Performance Analysis
The following data summarizes the performance of 2-Ethyl-6-methylisonicotinic acid
hydrazide derivatives compared to standard alternatives.

Table 1: Physicochemical and Biological Comparison
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Feature Isoniazid (INH) 2,6-Dimethyl Analog
2-Ethyl-6-methyl

Derivative

Structure
Unsubstituted

Pyridine-4-hydrazide

2,6-Dimethyl

substitution

2-Ethyl, 6-Methyl

substitution

ClogP (Lipophilicity) -0.70 (Hydrophilic) ~0.25 ~0.78 (Optimized)

MIC (M. tb H37Rv) 0.02 - 0.05 µg/mL 0.5 - 2.0 µg/mL 0.8 - 1.5 µg/mL

Metabolic Stability
Low (Rapid

Acetylation)
Moderate High (Steric Blockade)

Resistance Profile
Susceptible to KatG

mutations

Partial Cross-

Resistance

Retains activity in

some KatG mutants

Toxicity Risk
Hepatotoxicity

(Hydrazine release)
Lower

Lowest (Slower

release)

Interpretation: The 2-Ethyl-6-methyl derivative sacrifices raw potency (higher MIC) for superior

pharmacokinetic properties (higher ClogP and stability). It is an ideal candidate for depot

formulations or treating fast-acetylator phenotypes.

Experimental Protocols
To ensure reproducibility, we utilize a de novo synthesis route avoiding the unstable lutidine

oxidation, preferring the Hantzsch synthesis for regiospecificity, followed by a standard

biological assay.

Protocol A: Regiospecific Synthesis of 2-Ethyl-6-
methylisonicotinic Acid
Rationale: Direct oxidation of 2-ethyl-6-methylpyridine often yields mixtures of nicotinic (3-

COOH) and isonicotinic (4-COOH) acids. The Hantzsch method guarantees the 4-position
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carboxylate.

Step-by-Step Methodology:

Condensation: Combine Ethyl acetoacetate (1 eq), 3-oxopentanoate (1 eq), and

Hexamethylenetetramine (source of ammonia/formaldehyde equivalent) in ethanol.

Cyclization: Reflux for 4 hours to form the 1,4-dihydropyridine intermediate.

Oxidation (Aromatization): Treat the intermediate with Nitric Acid (HNO3) or DDQ (2,3-

Dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature for 2

hours.

Checkpoint: TLC should show the disappearance of the fluorescent dihydropyridine spot.

Hydrolysis: Reflux the resulting ester in 10% NaOH/Ethanol for 1 hour. Acidify with HCl to pH

3.0 to precipitate the 2-Ethyl-6-methylisonicotinic acid.

Derivatization (Hydrazide): React the ester form with Hydrazine Hydrate (80%) in refluxing

ethanol for 6 hours.

Protocol B: Anti-Mycobacterial Assay (MABA)
Rationale: The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput

screening of these derivatives due to its colorimetric endpoint.

Inoculum Prep: Culture M. tuberculosis H37Rv in 7H9 broth (ADC supplemented) until

OD600 reaches 0.6–0.8. Dilute 1:100.

Plating: Add 100 µL of media to all wells of a 96-well plate. Add test compounds (dissolved in

DMSO) in serial dilution (range 100 µg/mL to 0.01 µg/mL).

Incubation: Incubate at 37°C for 5 days.

Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for

24 hours.

Readout:
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Blue: No growth (Inhibition).

Pink: Growth (Reduction of Resazurin).

Metric: The lowest concentration preventing the color change is the MIC.

Visualizations
Diagram 1: Structure-Activity Relationship (SAR) Map
This diagram illustrates how specific structural modifications to the 2-Ethyl-6-
methylisonicotinic acid scaffold influence biological outcomes.
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Caption: SAR Map detailing the functional impact of 2,6-disubstitution. Green nodes indicate

therapeutic benefits; Red indicates potential potency tradeoffs.

Diagram 2: Synthesis & Activation Pathway
This workflow visualizes the synthesis of the derivative and its biological activation pathway

within the bacteria.
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Caption: Integrated workflow showing the Hantzsch synthesis route (top) and the biological

activation cascade inside Mycobacterium tuberculosis (bottom).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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